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Compound of Interest

Compound Name: Methyl methoxyacetate

Cat. No.: B147135 Get Quote

An In-depth Technical Guide to the Industrial Production of Methyl Methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Methyl methoxyacetate (MMA) is a versatile organic compound with applications as a solvent

and a key intermediate in the synthesis of various valuable chemicals, including ethylene glycol

and pharmaceuticals.[1][2] Its industrial production is achieved through several synthetic

routes, each with distinct advantages and challenges concerning raw materials, reaction

conditions, and catalyst systems. This guide provides a detailed overview of the core industrial

production methods for methyl methoxyacetate, presenting quantitative data, experimental

protocols, and process workflows to support research and development activities.

Core Synthesis Methodologies
The industrial synthesis of methyl methoxyacetate primarily revolves around three main

strategies: carbonylation reactions, esterification of methoxyacetic acid, and other novel

processes.

Carbonylation of Formaldehyde Derivatives
Carbonylation of formaldehyde or its derivatives, such as dimethoxymethane (DMM) or

methylal, is a prominent industrial route for producing methyl methoxyacetate.[3][4][5] This

method involves the reaction of a formaldehyde source with carbon monoxide in the presence

of a catalyst.
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Reaction Scheme:

From Formaldehyde: HCHO + CO + CH₃OH → CH₃OCH₂COOCH₃

From Dimethoxymethane (DMM): CH₂(OCH₃)₂ + CO → CH₃OCH₂COOCH₃

Various catalytic systems have been developed for this process, ranging from metal carbonyl

complexes to solid acid catalysts.

Key Experimental Protocols and Performance Data:
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Experimental Protocol: DMM Carbonylation using Sulfonic Acid Resin Catalyst[4]

Catalyst Pre-treatment: A sulfonic acid resin catalyst is pre-treated to ensure optimal activity.

Reaction Setup: A slurry phase reactor or a fixed-bed reactor is charged with the industrial-

grade dimethoxymethane (DMM) and the sulfonic acid resin catalyst.
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Reaction Conditions: The reactor is pressurized with carbon monoxide to a pressure of 6.0

MPa. The reaction temperature is maintained at 120°C (393 K). The molar ratio of CO to

DMM is approximately 1.97:1. The reaction is carried out without a solvent.

Water Content Control: For enhanced selectivity, water is extracted from the DMM reactant

prior to the reaction. This can increase the selectivity towards methyl methoxyacetate to

68.83%.

Reaction Monitoring and Product Isolation: The reaction progress is monitored by analyzing

the conversion of DMM. After the reaction, the mixed products are separated by distillation to

obtain methyl methoxyacetate with a purity of 99.18%.

Catalyst Reusability: The sulfonic acid resin catalyst can be recovered and reused for

multiple cycles (over 19 times in a slurry reactor) or used continuously for extended periods

(300 hours in a fixed-bed reactor) without significant loss of activity.

Logical Workflow for DMM Carbonylation

Dimethoxymethane (DMM)
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Caption: Workflow for Methyl Methoxyacetate production via DMM carbonylation.

Oxycarbonylation of Methanol
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Another industrial approach is the direct oxycarbonylation of methanol. This process involves

reacting methanol with carbon monoxide in the presence of a hydrogen fluoride catalyst and an

oxidizing agent.[6]

Reaction Scheme:

CH₃OH + CO + [O] → CH₃OCH₂COOCH₃

Experimental Protocol: Methanol Oxycarbonylation[6]

Catalyst System: The reaction utilizes a hydrogen fluoride (HF) catalyst in conjunction with

an oxidizing agent. The oxidizing agent can be a stoichiometric amount of a cobalt(III) salt

(e.g., cobalt trifluoride) or a catalytic amount of a Group IB, VIIB, or VIII metal salt with a

stoichiometric amount of nitric acid or hydrogen peroxide.

Reaction Conditions: The reaction is conducted at a temperature ranging from -80°C to

120°C. The partial pressure of carbon monoxide is maintained between 5 and 5,000 psig.

Reaction Execution: Methanol is reacted with carbon monoxide in the presence of the

catalyst system under the specified temperature and pressure conditions.

Product Formation: The oxycarbonylation reaction directly yields methyl methoxyacetate.

Signaling Pathway for Methanol Oxycarbonylation
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Caption: Reaction pathway for the oxycarbonylation of methanol.

Esterification of Methoxyacetic Acid
The synthesis of methyl methoxyacetate can also be achieved through the esterification of

methoxyacetic acid with methanol.[1] This is often the final step in a multi-stage process where

methoxyacetic acid is first synthesized from other precursors.

Precursor Routes to Methoxyacetic Acid:

From Chloroacetic Acid and Sodium Methoxide: ClCH₂COOH + NaOCH₃ →

CH₃OCH₂COONa + NaCl, followed by acidification.

From Ethylene Glycol Monomethyl Ether: CH₃OCH₂CH₂OH + [O] → CH₃OCH₂COOH.

Reaction Scheme (Esterification):

CH₃OCH₂COOH + CH₃OH ⇌ CH₃OCH₂COOCH₃ + H₂O

This is a reversible reaction, and to achieve high yields, the equilibrium needs to be shifted

towards the product side. This is typically done by using an excess of methanol or by removing
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the water formed during the reaction.

Experimental Protocol: Esterification of Methoxyacetic Acid

While specific industrial protocols for this exact esterification were not detailed in the initial

search, a general procedure based on standard esterification principles can be outlined.

Reaction Setup: A reactor equipped with a heating system, stirrer, and a condenser

(potentially a Dean-Stark apparatus for water removal) is charged with methoxyacetic acid,

an excess of methanol, and an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a

solid acid catalyst like an ion-exchange resin).[7][8][9]

Reaction Conditions: The reaction mixture is heated to reflux temperature (around 65-70°C,

the boiling point of methanol at atmospheric pressure) and stirred.[10]

Driving the Equilibrium: Water produced during the reaction is continuously removed to drive

the reaction to completion.

Reaction Completion and Work-up: Once the reaction is complete (monitored by techniques

like gas chromatography), the excess methanol is removed by distillation. The crude product

is then purified, which may involve neutralization of the acid catalyst, washing with water and

brine, drying, and final distillation to obtain pure methyl methoxyacetate.
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Caption: Pathway of methoxyacetic acid esterification.

Summary and Comparison of Methods
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Each of the described methods for producing methyl methoxyacetate has its own set of

operational parameters and outcomes. The choice of a particular method on an industrial scale

depends on factors such as raw material availability and cost, desired product purity, catalyst

cost and lifespan, and environmental considerations.

The carbonylation of DMM using solid acid catalysts like sulfonic resins appears to be a

promising route due to high conversion rates, catalyst reusability, and the potential for high

product purity.[4] However, it requires handling of carbon monoxide under pressure. The

oxycarbonylation of methanol is a more direct route but involves corrosive reagents like

hydrogen fluoride, which poses significant challenges for equipment and safety.[5][6] The

esterification of methoxyacetic acid is a classic and well-understood chemical transformation,

but it is part of a multi-step synthesis, which can impact the overall process economics.[1] The

method involving methylal and formic acid presents a milder alternative, avoiding the use of

high-pressure carbon monoxide.[1]

For researchers and professionals in drug development, understanding these synthetic routes

is crucial for sourcing high-purity intermediates and for developing novel synthetic pathways for

complex molecules where the methoxyacetate moiety is a key building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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